molecular formula C12H13N3O2 B3848277 N-allyl-2-(2-benzylidenehydrazino)-2-oxoacetamide

N-allyl-2-(2-benzylidenehydrazino)-2-oxoacetamide

Cat. No. B3848277
M. Wt: 231.25 g/mol
InChI Key: IEEVSTFSQUFPTQ-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(2-benzylidenehydrazino)-2-oxoacetamide, also known as ABHA, is a synthetic compound that has been the subject of several scientific studies due to its potential applications in medicinal chemistry. ABHA belongs to the class of hydrazones and has been synthesized using various methods.

Mechanism of Action

N-allyl-2-(2-benzylidenehydrazino)-2-oxoacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and oxidative stress in animal models of arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-allyl-2-(2-benzylidenehydrazino)-2-oxoacetamide has several advantages for lab experiments, including its stability and ease of synthesis. However, its low solubility in water can make it difficult to use in certain experiments. This compound also has a short half-life in vivo, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on N-allyl-2-(2-benzylidenehydrazino)-2-oxoacetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease, and further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is its potential use in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells, and further research is needed to determine its potential as a chemotherapeutic agent. Additionally, further research is needed to optimize the synthesis and formulation of this compound for use in various applications.

Scientific Research Applications

N-allyl-2-(2-benzylidenehydrazino)-2-oxoacetamide has been the subject of several scientific studies due to its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N'-[(E)-benzylideneamino]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-8-13-11(16)12(17)15-14-9-10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,13,16)(H,15,17)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEVSTFSQUFPTQ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NN=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)C(=O)N/N=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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